molecular formula C27H29NO8 B11139792 N-({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)-D-leucine

N-({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)-D-leucine

Cat. No.: B11139792
M. Wt: 495.5 g/mol
InChI Key: DVEGGVCIIJGHFQ-HXUWFJFHSA-N
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Description

2-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-METHYLPENTANOIC ACID is a complex organic compound with a unique structure that combines elements of benzodioxepin and chromen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-METHYLPENTANOIC ACID typically involves multiple steps, starting with the preparation of the benzodioxepin and chromen intermediates. These intermediates are then coupled through a series of reactions, including esterification, amidation, and cyclization, under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-METHYLPENTANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-METHYLPENTANOIC ACID
  • **2-(5-HYDROXY-2,2-DIMETHYL-4-OXO-CHROMEN-7-YL)OXY}ACETIC ACID

Uniqueness

2-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-METHYLPENTANOIC ACID is unique due to its specific combination of benzodioxepin and chromen structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H29NO8

Molecular Weight

495.5 g/mol

IUPAC Name

(2R)-2-[[2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H29NO8/c1-15(2)11-20(27(31)32)28-24(29)14-35-18-6-7-19-22(13-18)36-16(3)25(26(19)30)17-5-8-21-23(12-17)34-10-4-9-33-21/h5-8,12-13,15,20H,4,9-11,14H2,1-3H3,(H,28,29)(H,31,32)/t20-/m1/s1

InChI Key

DVEGGVCIIJGHFQ-HXUWFJFHSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N[C@H](CC(C)C)C(=O)O)C3=CC4=C(C=C3)OCCCO4

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NC(CC(C)C)C(=O)O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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